4-Aminoquinoline-2-one - 110216-87-0

4-Aminoquinoline-2-one

Catalog Number: EVT-316802
CAS Number: 110216-87-0
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Aminoquinoline-2-one derivatives have emerged as a significant class of compounds with a wide range of pharmacological activities. These compounds have been extensively studied due to their potential therapeutic applications in various fields, including neurology, oncology, and infectious diseases. The structural diversity and the ability to interact with different biological targets make 4-aminoquinoline-2-one derivatives a versatile tool in drug discovery and development.

Synthesis Analysis
  • Intramolecular Cyclization: One prominent approach involves the intramolecular cyclization of 2-cyanophenylamide derivatives. This reaction utilizes choline hydroxide (ChOH), a biodegradable and recyclable catalyst, promoting a rapid and efficient synthesis with good to excellent yields. [] This method is considered environmentally benign compared to other reported methods.

  • Multicomponent Reactions: Another notable synthesis strategy involves one-pot multicomponent reactions. These reactions utilize readily available starting materials like 2-bromobenzaldehydes, aqueous ammonia, cyanoacetamides, and aldehydes in the presence of a copper catalyst like Cu(OAc)2. [] This approach combines amination, condensation, cyclization, and dehydrogenation reactions in a single step, offering a simple and practical route to diversely substituted 4-aminoquinoline-2-ones.

  • Aza Hetero-Diels-Alder Reaction: A novel approach employs a heterocylic-heterocylic (H-H) strategy, utilizing 2H-indazole as a diene partner in an aza hetero-Diels-Alder reaction. This method, starting from 2-azidobenzaldehyde, forms 2C-N, 1N-N, and 1C-C bonds and produces highly substituted 4-aminoquinolines in an atom-economical manner. []

Chemical Reactions Analysis
  • Derivatization: The amino group at the 4-position can undergo reactions typical of primary amines, such as acylation, alkylation, and condensation reactions, enabling the introduction of various substituents. [, ]

  • Heterocycle Formation: The carbonyl group at the 2-position can participate in reactions leading to the formation of diverse heterocyclic systems, further expanding the structural complexity and potential applications of these compounds. [, ]

Mechanism of Action

NMDA Receptor Antagonism

One of the key mechanisms by which 4-aminoquinoline-2-one derivatives exert their effects is through antagonism at the glycine site of the NMDA receptor. These compounds, such as the potent antagonist trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinoline, have been shown to have nanomolar affinity and require the unnatural configuration at the alpha-amino acid center for binding1. Molecular modeling studies have suggested that the carbonyl groups of these antagonists can interact with a putative H-bond donor on the receptor, establishing a three-dimensional pharmacophore for the glycine receptor antagonist site1.

Lysosomal Actions

The pharmacologic effects of 4-aminoquinoline compounds, including chloroquine and hydroxychloroquine, are believed to be primarily related to their lysosomal actions. These drugs can induce lysosomal abnormalities, such as diminished vesicle fusion and exocytosis, leading to a reversible "lysosomal storage disease"2. This mechanism is thought to contribute to their rheumatologic effectiveness and retinal toxicity2.

Nociceptin Receptor Antagonism

Another important mechanism is the antagonism of the nociceptin receptor. Compounds like N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide hydrochloride have shown to antagonize nociceptin-induced allodynia and exhibit analgesic effects without being antagonized by naloxone, indicating a potential novel type of analgesic3.

Inhibition of Plasmepsins

4-Aminoquinoline-2-one derivatives have also been identified as inhibitors of malaria digestive vacuole plasmepsins. These compounds bind to the open flap conformation of the enzyme, inhibiting its activity and showing potential as antimalarial agents4.

Cholinesterase Inhibition

In the context of neurodegenerative diseases, 4-aminoquinoline derivatives have been synthesized and tested as reversible inhibitors of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds exhibit inhibition constants in the micromolar range and show slight selectivity toward AChE over BChE5.

Antiviral Activity

The optimization of 2-aminoquinazolin-4-(3H)-one derivatives has led to potent inhibitors of SARS-CoV-2, with improved pharmacokinetic properties and low cytotoxicity. These compounds have shown significant antiviral effects and are promising leads for the development of anti-SARS-CoV-2 agents6.

Applications in Various Fields

Antitumor Activity

4-Aminoquinazoline derivatives have been synthesized and analyzed for their antitumor activity. These compounds, including well-known pharmaceuticals like erlotinib, gefitinib, and lapatinib, act as EGFR-tyrosine kinase inhibitors and have shown promising results in various cancer models7. Additionally, novel derivatives targeting VEGFR-2 tyrosine kinase have been designed, synthesized, and evaluated for their antitumor activity, with some compounds exhibiting superior potency compared to the positive control ZD647410.

Antimalarial Activity

The antimalarial activity of 4-aminoquinolines is attributed to their ability to concentrate in the digestive vacuole of the intraerythrocytic parasite and inhibit haem polymerase, leading to the accumulation of toxic haem. These compounds are extensively distributed in tissues and characterized by a long elimination half-life, making them effective against Plasmodium falciparum8.

Neuroprotection

As NMDA receptor antagonists, 4-aminoquinoline-2-one derivatives have potential applications in neuroprotection. The selective inhibition of the NR1/2B subtype of the NMDA receptor by these compounds could lead to the development of blockers with in vivo activity for conditions such as stroke and neurodegenerative diseases9.

4-Aminoquinoline

    Compound Description: 4-Aminoquinoline serves as a central scaffold in the development of various bioactive compounds, notably antimalarials. It exhibits notable inhibitory effects against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. []

Hydroxychloroquine

7-Chloro-4-aminoquinoline-benzimidazole Hybrids

    Compound Description: These novel hybrids incorporate a benzimidazole ring linked to the 7-chloro-4-aminoquinoline moiety. They demonstrate potent cytotoxic activity against various cancer cell lines, highlighting their potential as antitumor agents. []

4-Aminoquinoline-isoindolin-1-one Hybrids

    Compound Description: These hybrids combine a 4-aminoquinoline unit with an isoindolin-1-one moiety via a flexible alkyl linker. This design strategy aimed to develop compounds with both antiplasmodial and antioxidant properties. []

N-(2-amino propyl)-7-chloro-quinoline-4-amine

    Compound Description: This specific 4-aminoquinoline derivative has shown promising results in molecular docking studies as a potential antimalarial agent. []

N-tert-Butyl Isoquine (GSK369796)

    Compound Description: Developed as a potential next-generation 4-aminoquinoline antimalarial, N-tert-butyl isoquine (GSK369796) has undergone a comprehensive preclinical development program. []

4-Aminoquinoline-pyrimidine Hybrids

    Compound Description: These hybrids consist of 4-aminoquinoline and pyrimidine units linked through a piperazine moiety. They exhibit potent antimalarial activity against both chloroquine-sensitive and -resistant Plasmodium falciparum strains. [, ]

4-Aminoquinoline-1,3,5-triazine Derivatives

    Compound Description: These hybrid molecules combine the 4-aminoquinoline motif with a 1,3,5-triazine ring. They have shown potential as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR) [, ], a key enzyme in the folate biosynthesis pathway of the malaria parasite.

Isoquine (ISO)

    Compound Description: Isoquine is a 4-aminoquinoline antimalarial, designed as a potentially safer alternative to amodiaquine. Unlike amodiaquine, which can form toxic quinoneimine metabolites, isoquine is metabolized through glucuronidation, reducing toxicity risks. []

    Compound Description: This class of compounds undergoes reduction to yield cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones. Further reactions can convert them to 3,3a-dihydrooxazolo[4,5-c]quinoline-2,4(5H,9bH)-diones or lead to molecular rearrangements. [, ]

8-Aminoquinoline Derivatives

    Compound Description: One notable derivative, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-4-methylquinoline (WR6026), has shown promise in treating visceral leishmaniasis. [] Other derivatives have been used in the development of manganese(I) catalysts for organic synthesis. [] 8-aminoquinoline is also a component of SAHAquines, a class of hybrid drugs exhibiting antiproliferative and antiplasmodial activities. []

2-Aminoquinoline Derivatives

    Compound Description: 2-Aminoquinoline derivatives are essential building blocks in the synthesis of various heterocyclic compounds, including pyrimido[4,5-b]quinolin-4-ones, which possess a range of biological activities. []

Properties

CAS Number

110216-87-0

Product Name

4-Aminoquinoline-2-one

IUPAC Name

4-amino-1H-quinolin-2-one

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H3,10,11,12)

InChI Key

UGZHBEHGSJQMGC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.